

# Cy5 Acid (tri-SO<sub>3</sub>): A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cy5 acid(tri so<sub>3</sub>)

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

Cy5 Acid (tri-SO<sub>3</sub>) is a fluorescent dye belonging to the cyanine dye family, characterized by its far-red emission spectrum. The "tri-SO<sub>3</sub>" designation indicates the presence of three sulfonate groups, which significantly enhances its water solubility. This property is highly advantageous for biological applications, as it minimizes the need for organic co-solvents that can be detrimental to the structure and function of biomolecules. The carboxylic acid functional group allows for covalent conjugation to primary amines on target molecules, such as proteins, peptides, and amine-modified nucleic acids, after activation. This guide provides a comprehensive overview of the technical properties and applications of Cy5 Acid (tri-SO<sub>3</sub>) for researchers in life sciences and drug development.

## Chemical and Photophysical Properties

Cy5 Acid (tri-SO<sub>3</sub>) is chemically identified by its CAS number 1416048-57-1 and has a molecular formula of C<sub>35</sub>H<sub>44</sub>N<sub>2</sub>O<sub>11</sub>S<sub>3</sub>.<sup>[1]</sup> The addition of three sulfonate groups results in a molecular weight of approximately 764.93 g/mol and confers high water solubility.<sup>[1][2]</sup>

## Quantitative Data Summary

The photophysical properties of Cy5 dyes are well-characterized. While specific data for the tri-sulfonated acid version is not readily available in literature, the general spectral characteristics

of Cy5 are presented below. It is important to note that the local chemical environment can influence the precise spectral values.

Property	Value	Reference
CAS Number	1416048-57-1	[1][2]
Molecular Formula	C35H44N2O11S3	[1]
Molecular Weight	764.93 g/mol	[2]
Purity	≥ 95%	[2]
Typical Excitation Maximum (λ <sub>ex</sub> )	~649 nm	
Typical Emission Maximum (λ <sub>em</sub> )	~667 nm	
Molar Absorptivity (ε)	~250,000 cm <sup>-1</sup> M <sup>-1</sup>	
Quantum Yield (Φ)	~0.2	[3]
Solubility	High in water and polar organic solvents (e.g., DMSO, DMF)	
Storage	-20°C, protected from light	[1]

## Experimental Protocols

The utility of Cy5 Acid (tri-SO<sub>3</sub>) lies in its ability to be covalently attached to biomolecules. This process involves a two-step procedure: activation of the carboxylic acid group, followed by conjugation to a primary amine on the target molecule.

### Activation of Cy5 Acid (tri-SO<sub>3</sub>) using EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group on Cy5 Acid (tri-SO<sub>3</sub>) to form a more stable amine-reactive NHS ester.

**Materials:**

- Cy5 Acid (tri-SO<sub>3</sub>)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for improved water solubility
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

**Procedure:**

- Dissolve Cy5 Acid (tri-SO<sub>3</sub>) in a minimal amount of anhydrous DMF or DMSO.
- Dilute the dissolved Cy5 Acid (tri-SO<sub>3</sub>) in Activation Buffer to the desired final concentration.
- Add a 1.5-fold molar excess of NHS (or sulfo-NHS) to the Cy5 acid solution and mix well.
- Add a 1.5-fold molar excess of EDC to the solution and mix thoroughly.
- Allow the reaction to proceed for 15-30 minutes at room temperature. The resulting solution contains the amine-reactive Cy5-NHS ester.

## Conjugation of Activated Cy5 Acid to Proteins

This protocol outlines the conjugation of the activated Cy5-NHS ester to a primary amine-containing protein, such as an antibody.

**Materials:**

- Activated Cy5-NHS ester solution (from section 3.1)
- Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)
- Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

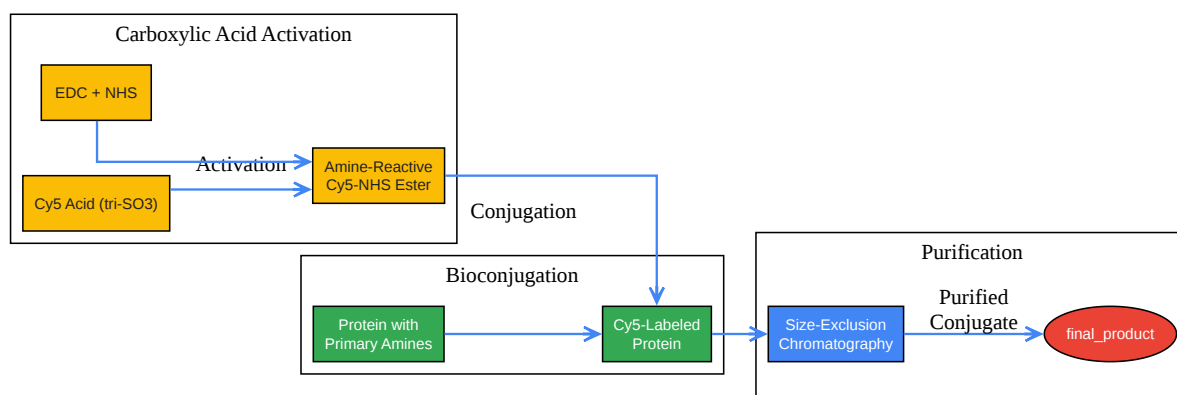
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Dissolve the protein to be labeled in the Conjugation Buffer at a concentration of 2-10 mg/mL.
- Add the activated Cy5-NHS ester solution to the protein solution. A molar ratio of 5-10 moles of dye per mole of protein is a good starting point for optimization.<sup>[4]</sup>
- Incubate the reaction for 1-2 hours at room temperature, protected from light.
- To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
- Incubate for an additional 15-30 minutes at room temperature.
- Purify the Cy5-labeled protein conjugate from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

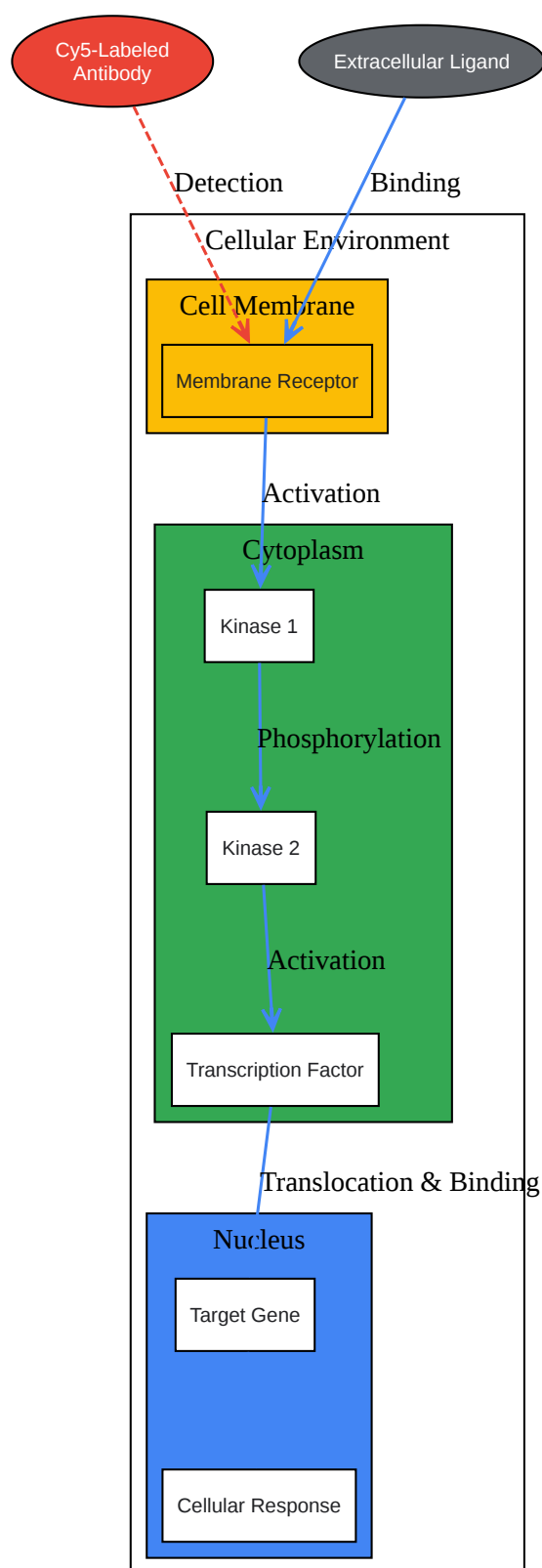
## Visualization of Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key experimental workflow for protein labeling and a representative example of how a Cy5-labeled antibody can be used in a cellular signaling context.



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Figure 1: Workflow for labeling a protein with Cy5 Acid (tri-SO3).



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Figure 2: Representative signaling pathway detection using a Cy5-labeled antibody.

## Applications in Research

The high water solubility and far-red fluorescence of Cy5 Acid (tri-SO<sub>3</sub>) make it a versatile tool for a variety of research applications.

- **Fluorescence Microscopy:** Labeled biomolecules can be visualized in fixed or live cells with reduced autofluorescence from cellular components, leading to a high signal-to-noise ratio.
- **Flow Cytometry:** Cy5 conjugates are commonly used for the detection and quantification of cell surface and intracellular markers.
- **Immunofluorescence Assays (IFA):** Antibodies labeled with Cy5 are instrumental in detecting the presence and localization of specific antigens in tissue sections and cell cultures.
- **Förster Resonance Energy Transfer (FRET):** Cy5 can serve as an acceptor molecule in FRET-based assays to study molecular interactions and conformational changes.
- **In Vivo Imaging:** The far-red emission of Cy5 allows for deeper tissue penetration, making it suitable for small animal imaging studies.

## Conclusion

Cy5 Acid (tri-SO<sub>3</sub>) is a valuable fluorescent probe for the specific labeling of biomolecules. Its enhanced water solubility simplifies conjugation procedures and is beneficial for maintaining the integrity of biological samples. The far-red spectral properties minimize background fluorescence, enabling sensitive detection in a range of applications from single-molecule studies to in vivo imaging. The protocols and information provided in this guide offer a solid foundation for researchers to effectively utilize Cy5 Acid (tri-SO<sub>3</sub>) in their scientific investigations.

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## References

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- To cite this document: BenchChem. [Cy5 Acid (tri-SO3): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15091548#what-is-cy5-acid-tri-so3]

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